molecular formula C19H17ClN2O5 B10992810 N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10992810
M. Wt: 388.8 g/mol
InChI Key: QRPBFYIJPUKGFA-UHFFFAOYSA-N
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Description

The compound N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide features a 5-oxopyrrolidine core substituted with a 5-chloro-2-methoxyphenyl group at the 1-position and a 1,3-benzodioxol-5-yl carboxamide moiety at the 3-position. Its molecular formula is approximately C₁₉H₁₆ClNO₅ (estimated molecular weight: ~397.8 g/mol).

Properties

Molecular Formula

C19H17ClN2O5

Molecular Weight

388.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H17ClN2O5/c1-25-15-4-2-12(20)7-14(15)22-9-11(6-18(22)23)19(24)21-13-3-5-16-17(8-13)27-10-26-16/h2-5,7-8,11H,6,9-10H2,1H3,(H,21,24)

InChI Key

QRPBFYIJPUKGFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Introduction of the Chlorinated Methoxyphenyl Group: This step involves the chlorination of a methoxyphenyl precursor, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Construction of the Pyrrolidine Ring: The pyrrolidine ring is often formed via a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Amide Bond Formation: The final step involves coupling the benzodioxole and chlorinated methoxyphenyl intermediates with the pyrrolidine-3-carboxamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.

Major Products

    Oxidation: Products may include benzodioxole carboxylic acids or aldehydes.

    Reduction: Products may include alcohol derivatives of the pyrrolidine ring.

    Substitution: Products vary based on the substituent introduced, such as nitro or sulfonyl groups.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of pyrrolidine compounds, including N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, exhibit significant anticonvulsant properties. A study demonstrated that similar compounds could modulate sodium channels, which are crucial in neuronal excitability and seizure propagation. The structure-activity relationship (SAR) studies suggest that specific substitutions can enhance the anticonvulsant efficacy in animal models .

Antioxidant Properties

Pyrrolidine derivatives have also been investigated for their antioxidant capabilities. Compounds with similar structural motifs have shown promise in scavenging free radicals and reducing oxidative stress in various biological systems. This property is particularly relevant in neuroprotection and the prevention of neurodegenerative diseases .

Antimicrobial Activity

There is emerging evidence that compounds like this compound possess antimicrobial properties against various pathogens. Studies have explored their efficacy against bacterial strains, indicating potential applications in treating infections or as lead compounds for developing new antibiotics .

Neurological Disorders

Given its anticonvulsant and neuroprotective properties, this compound could be explored as a therapeutic agent for epilepsy and other neurological disorders characterized by excessive neuronal firing. The modulation of sodium channels suggests a mechanism through which it could stabilize neuronal activity .

Cancer Research

The compound's ability to influence cellular pathways may also extend to cancer research. Investigations into similar compounds have revealed potential anti-cancer activities, including the induction of apoptosis in cancer cells and inhibition of tumor growth .

Case Studies

Study Focus Findings
Morieux et al., 2010Anticonvulsant ActivityIdentified structure-activity relationships that enhance seizure protection in rodent models using related compounds .
Torregrosa et al., 2015Sodium Channel ModulationDemonstrated that certain pyrrolidine derivatives effectively transition sodium channels to a slow-inactivated state, suggesting anticonvulsant efficacy .
MDPI StudyAntioxidant PropertiesShowed that pyrrolidine derivatives can scavenge free radicals, indicating potential neuroprotective effects .

Mechanism of Action

The mechanism of action of this compound depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor, altering signal transduction pathways.

Comparison with Similar Compounds

Structural Analogs and Key Modifications

The 5-oxopyrrolidine-3-carboxamide scaffold is shared among several compounds, with variations in substituents dictating physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogs
Compound Name / ID Pyrrolidine Substituent Phenyl Ring Substituent Amide Group Molecular Weight (g/mol) Key Properties / Activities
Target Compound 1-(5-chloro-2-methoxy) 5-chloro-2-methoxyphenyl N-(1,3-benzodioxol-5-yl) ~397.8 Unknown (structural focus)
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide 1-(3-methoxy) 3-methoxyphenyl N-(sulfonylethyl-dihydroisoquinolin) 392 MERS-CoV inhibitor (EC₅₀: 81.0 µM)
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives 1-(5-chloro-2-hydroxy) 5-chloro-2-hydroxyphenyl Carboxylic acid or heterocyclic amide N/A Antioxidative activity
1-(4-Chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxopyrrolidine-3-carboxamide 1-(4-chloro) 4-chlorophenyl N-(sulfonylethyl-dihydroisoquinolin) 332 MERS-CoV inhibitor (EC₅₀: 68.6 µM)
1-(5-Chloro-2-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 1-(5-chloro-2-methoxy) 5-chloro-2-methoxyphenyl N-(5-methyl-1,3,4-thiadiazol-2-yl) 366.82 Density: 1.483 g/cm³; pKa: 8.38

Substituent Effects on Activity and Properties

Phenyl Ring Modifications :

  • Methoxy vs. Hydroxy Groups : The target compound’s 2-methoxy group (electron-donating) contrasts with the 2-hydroxy substituent in ’s derivatives. Methoxy groups typically enhance metabolic stability compared to hydroxy groups, which may undergo glucuronidation .
  • Chloro Positioning : The 5-chloro substitution (target compound) vs. 4-chloro () affects steric hindrance and electronic distribution. ’s 4-chloro analog shows reduced MERS-CoV inhibitory activity (EC₅₀: 68.6 µM) compared to the 3-methoxy analog (EC₅₀: 81.0 µM), suggesting positional sensitivity .

Thiadiazole (): The 5-methyl-1,3,4-thiadiazole group introduces hydrogen-bonding capacity and moderate acidity (pKa ~8.38), which may enhance solubility in physiological conditions . Sulfonylethyl-Dihydroisoquinolin (): Bulky sulfonamide groups improve target specificity but may reduce bioavailability due to higher molecular weight (>390 g/mol) .

Physicochemical and Conformational Analysis

  • Density and pKa : ’s thiadiazole analog has a density of 1.483 g/cm³ and pKa 8.38, suggesting moderate hydrophobicity and basicity. The target compound’s benzodioxol group likely confers similar or higher lipophilicity .
  • Ring Puckering : The 5-oxopyrrolidine ring’s conformation (flattened or puckered) influences binding. Substituents like 1,3-benzodioxol may induce puckering, altering dihedral angles and interaction geometries .

Biological Activity

N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C18H16ClN2O4
  • Molecular Weight : 356.78 g/mol
  • CAS Number : 625369-77-9

Biological Activity Overview

The compound exhibits various biological activities, particularly in the field of cancer research. Studies have demonstrated its potential as an anticancer agent through several mechanisms:

Anticancer Activity

Research has shown that derivatives containing the benzodioxole moiety possess notable cytotoxic effects against different cancer cell lines. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on human lung adenocarcinoma (A549) and rat glioma (C6) cells.

Key Findings:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects against A549 and C6 cell lines while exhibiting lower toxicity to normal NIH/3T3 mouse embryonic fibroblast cells .
  • Mechanism of Action :
    • Induction of apoptosis in cancer cells was observed, characterized by increased early and late apoptotic markers.
    • The compound disrupted mitochondrial membrane potential, which is critical for cell survival and function.
    • Inhibition of DNA synthesis was noted, contributing to its anticancer activity .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyCell LinesFindings
A549 (lung adenocarcinoma), C6 (rat glioma)Significant cytotoxicity; induced apoptosis; disrupted mitochondrial function
Various cancer cell linesDemonstrated selective toxicity towards cancer cells over normal cells; mechanisms involved include SIRT1 inhibition and mitochondrial disruption

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that facilitate interaction with cellular targets:

  • Benzodioxole Moiety : Known for enhancing bioavailability and reducing toxicity while promoting anticancer effects.
  • Chloro and Methoxy Substituents : These groups may influence lipophilicity and binding affinity to target proteins involved in cancer progression.

Q & A

Q. What are the key considerations for synthesizing the compound with high yield and purity?

The synthesis involves multi-step organic reactions, typically starting with condensation of substituted benzodioxole and pyrrolidine precursors. Critical parameters include:

  • Temperature : Optimal yields are achieved at 70–80°C for cyclization steps, avoiding thermal degradation .
  • Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane is preferred for acylation .
  • Catalysts : Triethylamine or pyridine are used as bases to neutralize HCl byproducts during amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) achieves >95% purity .

Table 1: Synthesis Optimization Parameters

ParameterConditions/ApproachesImpact on Yield/PurityReference
Temperature70–80°C for cyclizationYield ↑ by 15–20%
SolventDMF for condensation stepsSolubility improved
CatalystsTriethylamine (2 eq.)Reduced side products

Q. Which spectroscopic and chromatographic techniques are effective for structural characterization?

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 170–175 ppm). The benzodioxole methylene group appears as a singlet at δ 5.9–6.1 ppm .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) confirm purity (>98%) with retention times ~8.2 min .
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]+ at m/z 456.2 matches the theoretical mass .

Table 2: Key Characterization Data

TechniqueKey Peaks/DataReference
1H NMRδ 7.3 ppm (chlorophenyl protons)
HPLCRetention time: 8.2 min, 98% purity
ESI-MSm/z 456.2 [M+H]+

Q. How should researchers design initial biological assays for therapeutic potential?

  • In vitro enzyme inhibition : Screen against kinases (e.g., MAPK) or proteases using fluorescence-based assays. The benzodioxole and pyrrolidine moieties may target hydrophobic binding pockets .
  • Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination via MTT assays. The 5-oxopyrrolidine group may induce apoptosis .

Advanced Research Questions

Q. What experimental approaches elucidate the compound’s mechanism of action?

  • Molecular docking : Simulate interactions with protein targets (e.g., COX-2) using AutoDock Vina. The methoxyphenyl group shows high affinity for hydrophobic subsites .
  • X-ray crystallography : Co-crystallize with target enzymes to resolve binding modes. Analogous compounds exhibit π-π stacking with tyrosine residues .
  • Kinetic studies : Measure inhibition constants (Ki) via stopped-flow spectrometry. Competitive inhibition is observed with NADPH-dependent oxidoreductases .

Q. How can structure-activity relationship (SAR) studies be systematically conducted?

  • Analog synthesis : Replace the 5-chloro group with fluorine or methyl to assess steric/electronic effects .
  • Bioisosteric replacements : Substitute benzodioxole with thiophene and compare potency .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bond donors (e.g., pyrrolidine carbonyl) .

Table 3: SAR Trends in Analog Compounds

ModificationBiological Activity (IC50)Reference
5-Fluoro substitution12.3 µM (vs. 18.7 µM)
Thiophene replacement25.1 µM (reduced activity)

Q. What methodologies assess in vivo pharmacokinetics and metabolic stability?

  • Rodent studies : Administer 10 mg/kg (IV/oral) and measure plasma concentrations via LC-MS/MS. The compound shows moderate bioavailability (35–40%) due to first-pass metabolism .
  • CYP450 inhibition assays : Use human liver microsomes to identify metabolic pathways. Demethylation of the methoxyphenyl group is a primary route .

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